O-(3-Bromo-5-fluorophenyl)hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-Bromo-5-fluorophenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C6H5BrFNO·HCl It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 3-bromo-5-fluorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Bromo-5-fluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 3-bromo-5-fluoroaniline with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate nitroso compound, which is subsequently reduced to the hydroxylamine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-(3-Bromo-5-fluorophenyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of O-(3-Bromo-5-fluorophenyl)hydroxylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. The bromine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
- O-(3-Fluorophenyl)hydroxylamine Hydrochloride
- O-(3-Bromophenyl)hydroxylamine Hydrochloride
- O-(3-Chloro-5-fluorophenyl)hydroxylamine Hydrochloride
Comparison: O-(3-Bromo-5-fluorophenyl)hydroxylamine Hydrochloride is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and specificity compared to similar compounds with only one halogen substituent. The dual halogenation can also influence the compound’s physicochemical properties, such as solubility and stability, making it a valuable intermediate in various chemical and biological applications.
Eigenschaften
Molekularformel |
C6H6BrClFNO |
---|---|
Molekulargewicht |
242.47 g/mol |
IUPAC-Name |
O-(3-bromo-5-fluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5BrFNO.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3H,9H2;1H |
InChI-Schlüssel |
MCNZYQIULVGJDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)Br)ON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.